4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Overview
Description
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites. This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound plays a pivotal role in the conversion of shikimic acid to 5-enolpyruvylshikimate-3-phosphate, which is further converted into chorismate, a precursor for various essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is synthesized through the phosphorylation of shikimic acid. The reaction involves the enzyme shikimate kinase, which catalyzes the transfer of a phosphate group from ATP to the 3-hydroxyl group of shikimic acid, forming shikimic acid-3-phosphate .
Industrial Production Methods: Industrial production of shikimic acid-3-phosphate typically involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or other microorganisms are used to overproduce shikimic acid, which is then phosphorylated to form shikimic acid-3-phosphate .
Chemical Reactions Analysis
Types of Reactions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid undergoes several types of reactions, including:
Phosphorylation: Conversion of shikimic acid to shikimic acid-3-phosphate by shikimate kinase.
Condensation: Formation of 5-enolpyruvylshikimate-3-phosphate from shikimic acid-3-phosphate and phosphoenolpyruvate, catalyzed by EPSP synthase.
Common Reagents and Conditions:
ATP: Used as a phosphate donor in the phosphorylation reaction.
Phosphoenolpyruvate: Reacts with shikimic acid-3-phosphate to form 5-enolpyruvylshikimate-3-phosphate.
Major Products:
5-Enolpyruvylshikimate-3-phosphate: Formed from the condensation reaction with phosphoenolpyruvate.
Scientific Research Applications
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid exerts its effects through its role in the shikimate pathway. It is converted to 5-enolpyruvylshikimate-3-phosphate by EPSP synthase, which is then transformed into chorismate. Chorismate serves as a precursor for the biosynthesis of aromatic amino acids and other essential biomolecules . The pathway involves several enzymes, including shikimate kinase and EPSP synthase .
Comparison with Similar Compounds
Shikimic Acid: The precursor to shikimic acid-3-phosphate, involved in the same metabolic pathway.
5-Enolpyruvylshikimate-3-phosphate: The product formed from shikimic acid-3-phosphate, further converted to chorismate.
Chorismate: The final product of the shikimate pathway, serving as a precursor for various aromatic compounds.
Uniqueness: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is unique due to its specific role in the shikimate pathway, acting as a crucial intermediate in the biosynthesis of essential aromatic amino acids and secondary metabolites .
Properties
IUPAC Name |
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274296 | |
Record name | shikimic acid-3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114489-69-9 | |
Record name | shikimic acid-3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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